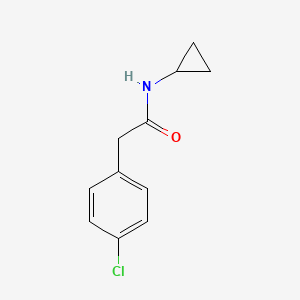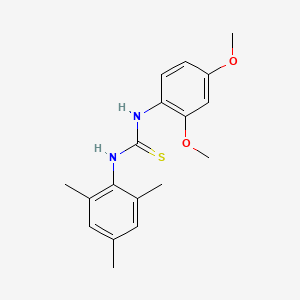
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is not fully understood, but it is thought to act primarily as an antioxidant and anti-inflammatory agent. N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to a variety of disease states. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties as well.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and proliferation of cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and other markers of inflammation.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea in lab experiments is its well-characterized chemical properties, which make it easy to synthesize and purify. Additionally, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
将来の方向性
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea. One area of potential research is in the development of therapeutic applications for cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea and its potential applications in other areas of scientific research. Finally, there is a need for more studies investigating the safety and toxicity of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, particularly in human subjects.
合成法
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea can be synthesized through a multi-step process that involves the reaction of mesityl chloride with thiourea, followed by the addition of 2,4-dimethoxyaniline. The resulting product is purified through recrystallization and characterized using various analytical techniques, including NMR and IR spectroscopy.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and inflammation. In cardiovascular disease research, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to improve endothelial function and reduce oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of cardiovascular disease. In cancer research, N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been shown to possess anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICPMOJIDCPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
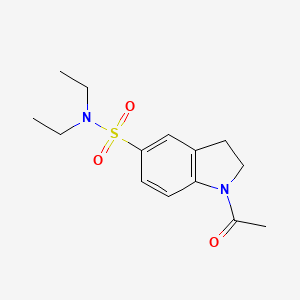
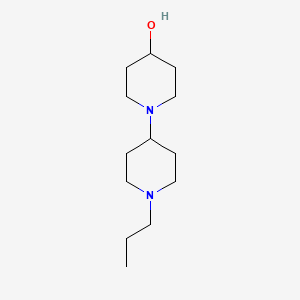
![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
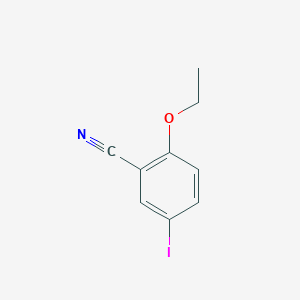
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
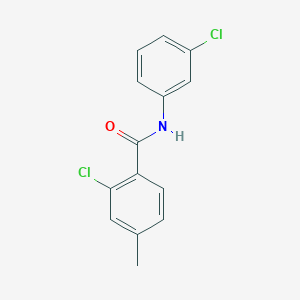
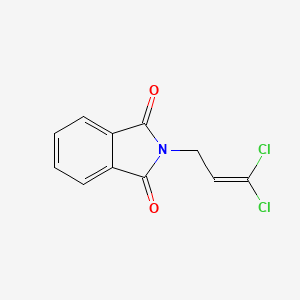
![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
